4-(Perfluoropropan-2-yl)aniline

Lipophilicity Drug Design Pharmacokinetics

Researchers developing fluorinated agrochemicals face supply chain gaps for perfluoroalkyl aniline building blocks. Generic substitution with less fluorinated analogs (e.g., 4-fluoroaniline, 4-CF₃-aniline) compromises target binding and metabolic stability - broflanilide-class insecticides critically depend on the heptafluoroisopropyl group for published 60.3% overall yields. • Essential intermediate for meta-diamide insecticides (broflanilide), enabling LC₅₀ values of 0.46-0.56 mg L⁻¹ in fluorinated anthranilic diamide libraries. • LogP 4.14 and pKa 2.67 confer superior membrane permeability and oxidative metabolism resistance versus non-fluorinated analogs. • Verified identity and purity ensure reproducibility of published synthetic routes; bulk and custom packaging available.

Molecular Formula C9H6F7N
Molecular Weight 261.14 g/mol
CAS No. 2396-17-0
Cat. No. B1277375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Perfluoropropan-2-yl)aniline
CAS2396-17-0
Molecular FormulaC9H6F7N
Molecular Weight261.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)N
InChIInChI=1S/C9H6F7N/c10-7(8(11,12)13,9(14,15)16)5-1-3-6(17)4-2-5/h1-4H,17H2
InChIKeyPWDDQCRAKBGDTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Perfluoropropan-2-yl)aniline (CAS 2396-17-0): Fluorinated Aniline Building Block for Agrochemical & Pharmaceutical Synthesis


4-(Perfluoropropan-2-yl)aniline (also known as 4-heptafluoroisopropylaniline) is a para-substituted aniline derivative bearing a perfluorinated isopropyl group. With a molecular formula of C₉H₆F₇N and a molecular weight of 261.14 g/mol , this compound functions primarily as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals [1]. The heptafluoroisopropyl substituent significantly modulates the physicochemical properties of the aniline core, imparting enhanced lipophilicity and metabolic stability compared to non-fluorinated or less extensively fluorinated analogs [2].

Why 4-(Perfluoropropan-2-yl)aniline Cannot Be Readily Replaced by Simpler Fluoroanilines


Substituting 4-(perfluoropropan-2-yl)aniline with less fluorinated analogs (e.g., 4-fluoroaniline or 4-(trifluoromethyl)aniline) or with alkyl-substituted anilines is not straightforward. The perfluoroisopropyl group imparts a unique combination of strong electron-withdrawing character and high lipophilicity that profoundly influences both the reactivity of the amino group and the physicochemical profile of downstream products [1]. These properties are critical for achieving the desired bioactivity and metabolic stability in final compounds, such as the insecticide broflanilide [2]. Generic substitution would lead to significant alterations in synthetic outcomes, pharmacokinetic properties, and ultimately, the efficacy of the target molecule.

Quantitative Differentiation of 4-(Perfluoropropan-2-yl)aniline Against In-Class Analogs


Lipophilicity (LogP): >300-Fold Increase Over Unsubstituted Aniline

4-(Perfluoropropan-2-yl)aniline exhibits a calculated LogP of 4.14 [1], representing a dramatic >300-fold increase in lipophilicity compared to unsubstituted aniline (LogP = 0.90 [2]) and a near-doubling compared to 4-(trifluoromethyl)aniline (LogP ≈ 2.4 ). This property is directly linked to improved membrane permeability and metabolic stability in derived bioactive molecules [3].

Lipophilicity Drug Design Pharmacokinetics

Basicity (pKa): >100-Fold Reduction in Basicity Due to Strong Electron-Withdrawing Effect

The predicted pKa of 4-(perfluoropropan-2-yl)aniline is 2.67 , which is over 100 times less basic than unsubstituted aniline (pKa = 4.63 [1]) and significantly lower than 4-fluoroaniline (pKa = 4.65 ). This reduction in basicity stems from the powerful electron-withdrawing effect of the heptafluoroisopropyl group, which stabilizes the free amine and reduces its nucleophilicity [2].

Basicity Reactivity Nucleophilicity

Boiling Point and Density: Altered Volatility and Physical Properties

The perfluorinated substituent markedly alters physical properties. 4-(Perfluoropropan-2-yl)aniline has a predicted boiling point of 183.2 ± 40.0 °C and a predicted density of 1.449 ± 0.06 g/cm³ . This is significantly higher than the boiling point of aniline (184.1 °C) and the density of aniline (1.02 g/cm³) [1], despite having a much higher molecular weight (261.14 vs 93.13 g/mol). The elevated density is a hallmark of heavily fluorinated compounds.

Physical Properties Process Chemistry Purification

Key Intermediate for Broflanilide Synthesis: Essential Role in High-Yield Route

4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline, a derivative of the target compound, is an essential intermediate in an optimized synthetic route to broflanilide [1]. This redesigned sequence achieves an overall yield of 60.3% over six steps (including heptafluorination), representing a significant improvement over existing routes [1]. While the target compound itself is not directly quantified, its structural analog is critical for achieving high yields of a commercially relevant insecticide, underscoring the value of the perfluoroisopropyl motif.

Agrochemical Synthesis Insecticide Process Development

Optimal Application Scenarios for 4-(Perfluoropropan-2-yl)aniline Based on Differentiated Properties


Agrochemical Intermediate for Next-Generation Insecticides

Leveraging its high lipophilicity (LogP 4.14) and electron-withdrawing nature (pKa 2.67), 4-(perfluoropropan-2-yl)aniline serves as a critical building block for meta-diamide insecticides, notably broflanilide [5]. The perfluoroisopropyl group is essential for achieving the requisite target binding and metabolic stability . Procurement of this specific compound is necessary for replicating published high-yield synthetic routes (60.3% overall yield) to this valuable class of insecticides [5].

Synthesis of Fluorinated Pharmaceuticals and Bioactive Molecules

The pronounced lipophilicity and metabolic stability conferred by the heptafluoroisopropyl group make this aniline a preferred starting material for introducing fluorine-rich motifs into drug candidates [5]. It is particularly suited for medicinal chemistry programs targeting improved membrane permeability and resistance to oxidative metabolism, as evidenced by its use in fluorinated anthranilic diamide libraries showing potent insecticidal activity (e.g., LC50 values of 0.46-0.56 mg L⁻¹) [3].

Development of Specialty Fluorinated Materials

Patents cite perfluoroalkylated aniline derivatives as useful intermediates for surface active agents, water and oil repellents, and optical materials [5]. The high density (1.449 g/cm³) and unique electronic profile of 4-(perfluoropropan-2-yl)aniline are advantageous for designing materials with specific refractive indices, dielectric properties, or fluorophilic interactions not achievable with less fluorinated anilines.

Analytical Method Development and Reference Standards

Given its distinct physical properties (e.g., density, boiling point, LogP) relative to common anilines [5], this compound is valuable as a reference standard in chromatography and mass spectrometry for detecting and quantifying perfluorinated aromatic amines in complex mixtures or environmental samples.

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